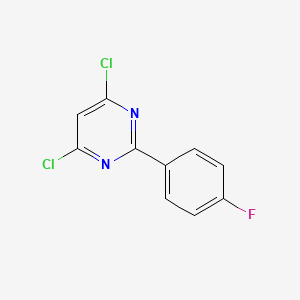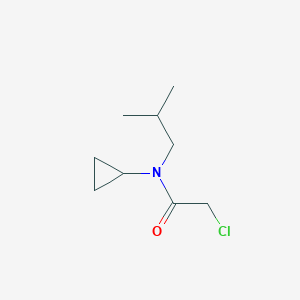
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Research Overview
Herbicides like acetochlor, alachlor, butachlor, and metolachlor involve complex metabolic pathways potentially leading to carcinogenicity. The metabolism involves the production of intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are further metabolized to anilines like DEA and MEA. These are bioactivated to carcinogenic products. The study highlights the metabolism rates and enzyme types involved in rat and human liver microsomes, identifying CYP3A4 and CYP2B6 as key cytochrome P450 isoforms in human metabolism of these herbicides (Coleman et al., 2000).
Structural Analysis of Acetanilides
Research Overview
Studies on various chloroacetanilides, like 2-Chloro-N-(3-methylphenyl)acetamide, have revealed insights into their molecular structures, focusing on bond conformations and interactions. Intramolecular N—H⋯O hydrogen bonds and other geometric parameters have been analyzed, contributing to our understanding of their chemical behavior and potential applications (Gowda et al., 2007).
Molecular Conformation and Polarity Studies
Research Overview
The conformation and polarity of certain chloroacetamides have been examined using methods like the dipole moment method and quantum chemical calculations. These studies provide detailed insights into the preferred conformations of molecules like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, contributing to our understanding of their physical and chemical properties (Ishmaeva et al., 2015).
Optical Properties and Structural Analysis
Research Overview
Advanced techniques like X-ray crystallography and UV–vis spectrophotometry have been employed to analyze compounds such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide. The studies reveal detailed structural information, including intramolecular hydrogen bonding patterns and intermolecular interactions. They also explore the optical properties, demonstrating solvatochromic effects in various solvents, which are essential for understanding their behavior in different chemical environments (Jansukra et al., 2021).
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)6-11(8-3-4-8)9(12)5-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVSBIQZKYGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




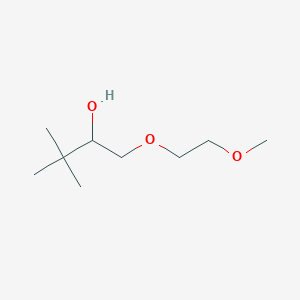
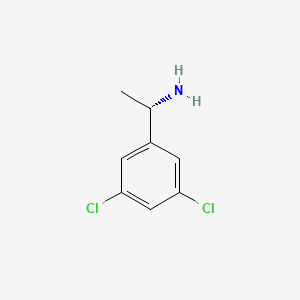
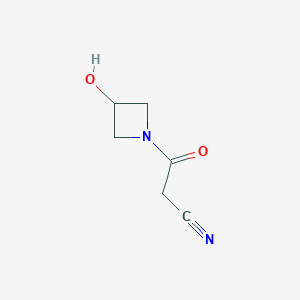
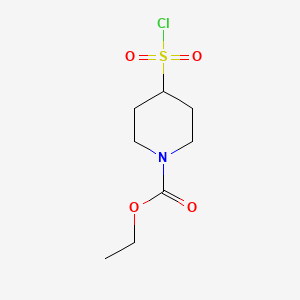
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
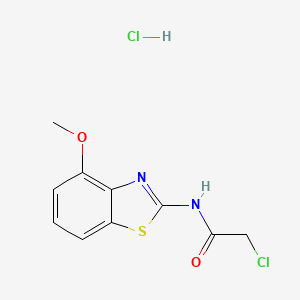
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)
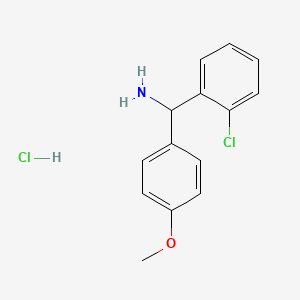
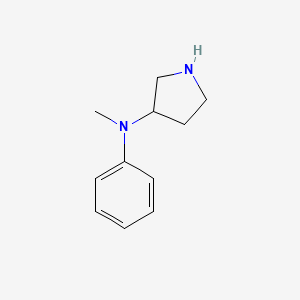

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
